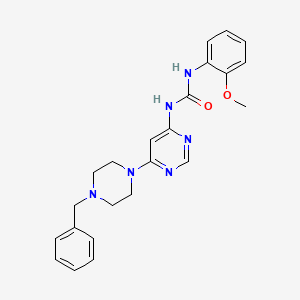

1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2-methoxyphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2-methoxyphenyl)urea is a urea derivative that is likely to exhibit biological activity given the pharmacophoric elements present in its structure. Urea derivatives are known to interact with various biological targets, and the presence of a benzylpiperazine and a pyrimidinyl group suggests potential for kinase inhibition, as seen in similar compounds . The methoxyphenyl group could contribute to the compound's binding affinity and selectivity through interactions with the target protein.

Synthesis Analysis

The synthesis of such a compound would involve the coupling of a suitable benzylpiperazine-substituted pyrimidine with a methoxyphenyl urea. The synthesis route would likely require the protection of functional groups, followed by their deprotection after the coupling step. The stereochemistry at the benzylic position could be crucial, as it has been observed that differences in activity can be attributed to the stereochemistry of the benzylic center in related urea derivatives .

Molecular Structure Analysis

The molecular structure of this compound would be expected to feature multiple sites capable of hydrogen bonding, which could be essential for its biological activity. The piperazine ring could provide conformational flexibility, while the pyrimidine ring could engage in stacking interactions. The methoxy group on the phenyl ring might influence the overall conformation of the molecule and its ability to form hydrogen bonds .

Chemical Reactions Analysis

In terms of reactivity, the urea moiety is typically stable under physiological conditions. However, the presence of the benzylpiperazine and pyrimidine rings could be sites for metabolic transformations, such as oxidation or demethylation. The methoxy group might also be subject to biotransformation. These potential reactions could affect the pharmacokinetic properties of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The solubility could be modulated by the presence of the methoxy group and the basic piperazine ring. The compound's melting point, stability, and solubility in various solvents would be important parameters to consider during the development of this compound as a potential therapeutic agent. The crystalline structure, as determined by X-ray crystallography, would provide insights into the compound's conformation and potential for forming polymorphs .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

1-(4-(4-Benzylpiperazin-1-yl)phenyl) ethanone and its derivatives, similar in structure to the compound , have demonstrated notable antibacterial activity. These compounds were synthesized using microwave irradiation and exhibited promising results against bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).

Herbicide Properties

Compounds structurally related to 1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2-methoxyphenyl)urea, such as various pyrimidinylsulfonylureas, have been used effectively as herbicides. Their molecular structures and binding interactions with target sites are crucial for their herbicidal properties (Kang, Kim, Kwon, & Kim, 2015).

Pharmaceutical Synthesis

Compounds with similar chemical structures are used in pharmaceutical synthesis. For instance, the synthesis of 2-(4-(10H-substituted phenothiazine-3- yl)-6-pyrimidin-2-phenylthiol/ol/amine/thiol) pyrroles involves similar compounds and has potential applications in developing pharmaceuticals (Narule, Meshram, Santhakumari, & Shanware, 2007).

Microbial Transformation and Degradation

In an environmental context, related pyrimidinylsulfonylurea compounds undergo microbial transformation and degradation. This degradation plays a significant role in their environmental impact, particularly for herbicides like chlorimuron-ethyl (Sharma, Banerjee, & Choudhury, 2012).

Crystal Structure Analysis

The crystal structure of compounds similar to 1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2-methoxyphenyl)urea has been studied, which is crucial for understanding their chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).

Antioxidant Properties

Some derivatives of pyrimidinyl and thiazolyl ureas and thioureas, related to the compound , have shown potential as antioxidants. These compounds have been synthesized and evaluated for their antioxidant activity, indicating a potential application in the development of antioxidant agents (George, Sabitha, Kumar, & Ravi, 2010).

Eigenschaften

IUPAC Name |

1-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(2-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O2/c1-31-20-10-6-5-9-19(20)26-23(30)27-21-15-22(25-17-24-21)29-13-11-28(12-14-29)16-18-7-3-2-4-8-18/h2-10,15,17H,11-14,16H2,1H3,(H2,24,25,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTFHFOVJYLRQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3003985.png)

![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003991.png)

![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,4-difluorobenzenecarboxamide](/img/structure/B3003998.png)

![6-Methyl-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3004000.png)

![3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one](/img/structure/B3004004.png)

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3004006.png)